5-Bromopyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyridazine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3BrN2O2 It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2 The bromine atom is located at the 5-position, and the carboxylic acid group is at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridazine-4-carboxylic acid typically involves the bromination of pyridazine derivatives. One common method is the bromination of pyridazine-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boronic acids or esters.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed:
Substituted Pyridazines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Alcohols and Aldehydes: Formed through reduction reactions.
Scientific Research Applications
5-Bromopyridazine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromopyridazine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carboxylic acid group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
5-Bromopyridine-3-carboxylic Acid: Similar structure but with the carboxylic acid group at the 3-position.
4-Bromopyridine-3-carboxylic Acid: Similar structure but with the bromine atom at the 4-position and the carboxylic acid group at the 3-position.
3-Bromopyridine: Lacks the carboxylic acid group but has a similar bromine substitution pattern.
Uniqueness: 5-Bromopyridazine-4-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group on the pyridazine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromopyridazine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-8-7-1-3(4)5(9)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDDEMGFGOKDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.